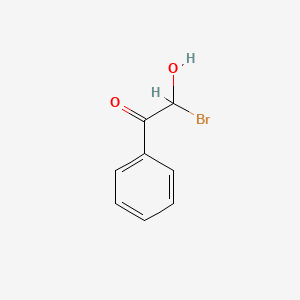
6-(BENZYLOXY)-2-CHLORO-1H-PURINE
描述
6-(BENZYLOXY)-2-CHLORO-1H-PURINE is a chemical compound that belongs to the purine family. Purines are heterocyclic aromatic organic compounds that play crucial roles in biochemistry, particularly as components of nucleotides in DNA and RNA. This specific compound is characterized by the presence of a chlorine atom at the 2-position and a phenylmethyloxy group at the 6-position of the purine ring.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(BENZYLOXY)-2-CHLORO-1H-PURINE typically involves the chlorination of a purine derivative followed by the introduction of the phenylmethyloxy group. One common method involves the reaction of 2,6-dichloropurine with benzyl alcohol in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .
化学反应分析
Types of Reactions
6-(BENZYLOXY)-2-CHLORO-1H-PURINE undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 2-position can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxo derivatives or reduction to form hydro derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or primary amines in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling: Palladium catalysts and boronic acids in the presence of bases like potassium carbonate.
Major Products
The major products formed from these reactions include substituted purines, oxo derivatives, hydro derivatives, and coupled products with various functional groups .
科学研究应用
6-(BENZYLOXY)-2-CHLORO-1H-PURINE has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules such as enzymes and nucleic acids.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of novel materials and chemical processes.
作用机制
The mechanism of action of 6-(BENZYLOXY)-2-CHLORO-1H-PURINE involves its interaction with specific molecular targets. It can bind to purine receptors or enzymes, modulating their activity. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved include signal transduction, gene expression regulation, and metabolic processes .
相似化合物的比较
Similar Compounds
- 2-chloro-6-methylamino-1H-purine
- 2-chloro-6-phenylamino-1H-purine
- 2-chloro-6-methoxy-1H-purine
Uniqueness
6-(BENZYLOXY)-2-CHLORO-1H-PURINE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the phenylmethyloxy group enhances its lipophilicity and potential interactions with hydrophobic sites in biological targets .
属性
CAS 编号 |
104121-30-4 |
|---|---|
分子式 |
C12H9ClN4O |
分子量 |
260.68 g/mol |
IUPAC 名称 |
2-chloro-6-phenylmethoxy-7H-purine |
InChI |
InChI=1S/C12H9ClN4O/c13-12-16-10-9(14-7-15-10)11(17-12)18-6-8-4-2-1-3-5-8/h1-5,7H,6H2,(H,14,15,16,17) |
InChI 键 |
XKVATRYEPITAPH-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)COC2=NC(=NC3=C2NC=N3)Cl |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

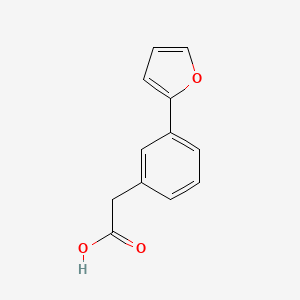
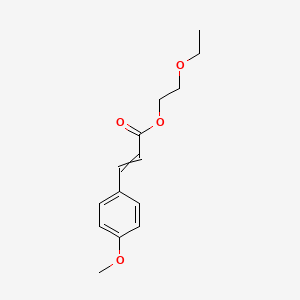
![1H-Pyrrolo[2,3-b]pyridine-1,2-dicarboxylic acid, 6-chloro-5-hydroxy-, 1-(1,1-dimethylethyl) 2-methyl ester](/img/structure/B8781474.png)

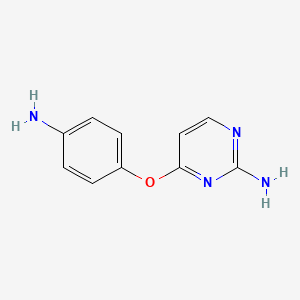
![Ethyl 4-chloro-1,6-diethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B8781493.png)
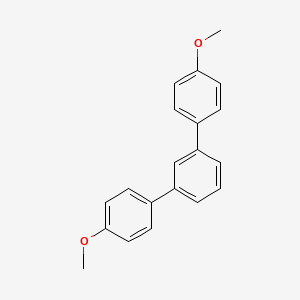
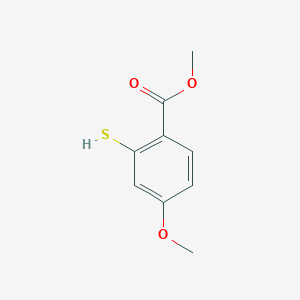
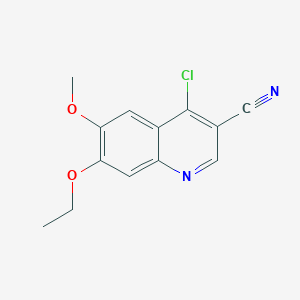
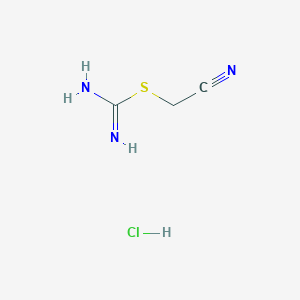
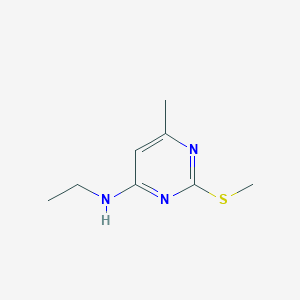
![1H-Pyrrolo[2,3-b]pyridine, 6-chloro-3-(2-iodoethyl)-](/img/structure/B8781557.png)

